molecular formula C16H17NO4S2 B413361 (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B413361
M. Wt: 351.4g/mol
InChI Key: GMHYSEBMJZODHQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with an allyl group, a thioxo group, and a benzylidene moiety substituted with three methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of an appropriate α-haloketone with thiourea under basic conditions.

    Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.

    Formation of Benzylidene Moiety: The benzylidene moiety can be introduced through a condensation reaction between the thiazolidinone derivative and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of benzyl derivatives

    Substitution: Formation of substituted thiazolidinone derivatives

Scientific Research Applications

(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of (5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting their metabolic processes.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-2-thioxo-5-benzylidene-thiazolidin-4-one: Lacks the methoxy groups on the benzylidene moiety.

    2-Thioxo-5-(2,3,4-trimethoxy-benzylidene)-thiazolidin-4-one: Lacks the allyl group.

Uniqueness

(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both the allyl group and the trimethoxy-substituted benzylidene moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H17NO4S2

Molecular Weight

351.4g/mol

IUPAC Name

(5E)-3-prop-2-enyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H17NO4S2/c1-5-8-17-15(18)12(23-16(17)22)9-10-6-7-11(19-2)14(21-4)13(10)20-3/h5-7,9H,1,8H2,2-4H3/b12-9+

InChI Key

GMHYSEBMJZODHQ-FMIVXFBMSA-N

SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC)OC

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC)OC

Origin of Product

United States

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